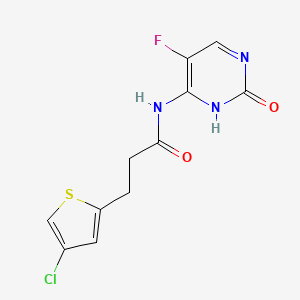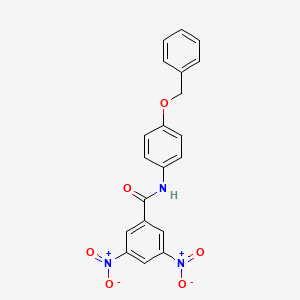![molecular formula C21H20N4OS B2399790 2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 896012-52-5](/img/structure/B2399790.png)
2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a chemical compound with the molecular formula C21H20N4OS and a molecular weight of 376.48. It is a type of thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide”, often involves the use of variable substituents on the thiazole ring . The solid product is typically gathered and crystallized from ethanol .Molecular Structure Analysis
Thiazoles, including “2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide”, are five-membered heterocyclic compounds containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the replacement of the NH2 group with a substituted phenyl ring can increase the antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” can be inferred from its IR and NMR data . For instance, its IR spectrum shows peaks at 3087 cm-1 (C–H aromatic), 2963, 2893 cm-1 (C–H), 1706 cm-1 (C=O), and 1617 cm-1 (C=C) .Aplicaciones Científicas De Investigación
Organic Electronics
Thiazolothiazole ring systems, which are part of the compound’s structure, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . These compounds have high oxidation stability and charge carrier mobility, crucial properties for optoelectronic applications .
Optoelectronic Devices
Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
Synthetic Methodologies
The compound can be used in the synthesis of other complex molecules. For example, it can be involved in the synthesis of thiazolo [4,5- d ]-thiazoles .
Biological Activities
Thiazoles, a part of the compound’s structure, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
DNA Binding
Some thiazole derivatives have been found to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . This could potentially be used in the development of new drugs.
Topoisomerase I Inhibitor
The compound has shown superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . This suggests potential applications in cancer treatment.
Antileishmanial and Antimalarial Activities
The compound has been evaluated for its antileishmanial and antimalarial activities .
Drug Design
The compound’s structure and properties can be used in the design and structure–activity relationship of bioactive molecules .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazolothiazoles, have been noted for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Mode of Action
It’s worth noting that thiazolothiazoles, which share a similar structure, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .
Biochemical Pathways
Thiazoles, a class of compounds that includes thiazolothiazoles, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Result of Action
Compounds with similar structures have been noted for their potential in optoelectronic applications due to their high oxidation stability and charge carrier mobility .
Action Environment
It’s worth noting that the stability and performance of similar compounds, such as thiazolothiazoles, can be influenced by environmental conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-7-9-17(10-8-15)20-23-21-25(24-20)18(14-27-21)11-12-22-19(26)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOGWDIBLVRCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

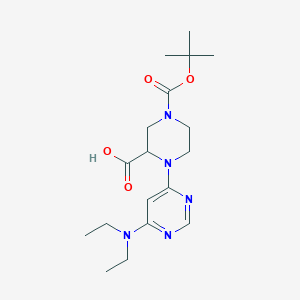
![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
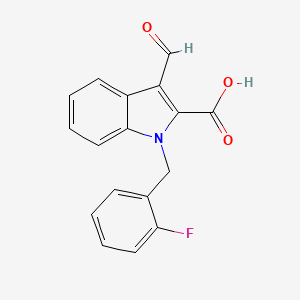
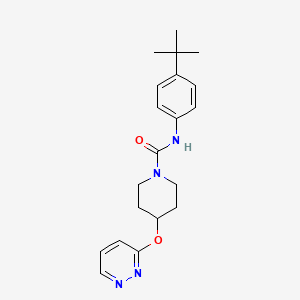

![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)
![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)
